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Compound of Interest
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Cat. No.: B093024 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 4-
chlorophenylhydrazine, a key intermediate in the synthesis of pharmaceuticals, dyes, and

agrochemicals.[1][2] As a compound frequently utilized in research and development, its

unambiguous identification and purity assessment are critical. This document offers a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, grounded in established principles and experimental best practices. The focus is not

merely on the data itself, but on the underlying molecular structure and properties that give rise

to the observed spectra.

Molecular Structure and Safety Considerations
4-Chlorophenylhydrazine (CAS No: 1073-69-4) is an organic compound featuring a hydrazine

group (-NHNH₂) attached to a benzene ring substituted with a chlorine atom at the para-

position.[3][4] This structure dictates its chemical reactivity and is the foundation for interpreting

its spectroscopic signature. The compound is often supplied and handled as its more stable

hydrochloride salt (4-Chlorophenylhydrazine hydrochloride, CAS No: 1073-70-7).[5][6] For

most analytical purposes, especially in solution-state NMR, the free base is analyzed, which

can be generated from the salt by neutralization.[7]

Diagram: Molecular Structure of 4-Chlorophenylhydrazine

Caption: 2D structure of 4-Chlorophenylhydrazine.
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Safety and Handling: 4-Chlorophenylhydrazine and its hydrochloride salt are hazardous

materials and must be handled with appropriate precautions. They are classified as toxic or

harmful if swallowed, in contact with skin, or inhaled.[8][9] They are also known to cause skin

and serious eye irritation and may cause an allergic skin reaction.[9][10] Users must wear

personal protective equipment, including gloves, safety goggles, and a lab coat, and always

work in a well-ventilated fume hood.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

4-chlorophenylhydrazine. The analysis is typically performed on the free base in a deuterated

solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals from the aromatic protons and the

hydrazine (-NHNH₂) protons. Due to the para-substitution, the aromatic region displays a

classic AA'BB' system, which often appears as two distinct doublets.

Table 1: ¹H NMR Data for 4-Chlorophenylhydrazine
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Causality

~ 7.15 Doublet 2H Ar-H (ortho to Cl)

These protons

are deshielded

by the

electronegative

chlorine atom

and show

coupling to the

adjacent protons

(ortho to the

hydrazine

group).

~ 6.75 Doublet 2H
Ar-H (ortho to -

NHNH₂)

These protons

are shielded by

the electron-

donating effect of

the hydrazine

group and show

coupling to the

protons ortho to

the chlorine.

~ 5.5 (broad) Singlet 1H -NH-

The broadness

of this signal is

due to

quadrupolar

broadening from

the ¹⁴N nucleus

and chemical

exchange. Its

chemical shift is

solvent-

dependent.

~ 3.7 (broad) Singlet 2H -NH₂ Similar to the -

NH- proton, this
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signal is often

broad and its

position can vary

with solvent,

concentration,

and temperature.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data

is synthesized from typical values for similar structures.[5][11]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon environment. Due to the molecule's

symmetry, only four signals are expected for the aromatic carbons.

Table 2: ¹³C NMR Data for 4-Chlorophenylhydrazine

Chemical Shift (δ) ppm Assignment Causality

~ 148.0 C-NHNH₂

This ipso-carbon is significantly

deshielded due to its direct

attachment to the

electronegative nitrogen atom.

~ 129.0 C-H (ortho to Cl)

These carbons are in a

standard aromatic region,

influenced by the adjacent

chlorine.

~ 123.0 C-Cl

The ipso-carbon attached to

chlorine is shifted downfield by

the halogen's electronegativity.

~ 114.0 C-H (ortho to -NHNH₂)

These carbons are shielded

(shifted upfield) by the

electron-donating resonance

effect of the hydrazine group.
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Note: Data is synthesized from typical values for substituted benzenes.[3]

Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing key information about

its functional groups. The spectrum is typically acquired using a KBr pellet or an Attenuated

Total Reflectance (ATR) accessory.[6]

Table 3: Key IR Absorption Bands for 4-Chlorophenylhydrazine

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3300 - 3400 Medium N-H (Hydrazine)
Asymmetric &

Symmetric Stretching

3000 - 3100 Medium-Weak Aromatic C-H Stretching

1600 - 1620 Strong N-H (Hydrazine) Scissoring (Bending)

1480 - 1520 Strong Aromatic C=C Ring Stretching

1080 - 1100 Strong C-N Stretching

1000 - 1020 Strong C-Cl Stretching

~ 820 Strong C-H (para-subst.) Out-of-plane Bending

Note: Data synthesized from spectral databases for 4-chlorophenylhydrazine hydrochloride

and related compounds.[12] The presence of sharp, distinct peaks in the 3300-3400 cm⁻¹

region is characteristic of the N-H stretches of the hydrazine group. The strong absorption

around 820 cm⁻¹ is a reliable indicator of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, offering powerful confirmation of its identity.

The electron ionization (EI) mass spectrum of 4-chlorophenylhydrazine will show a distinct

molecular ion peak (M⁺). A critical feature is the isotopic pattern caused by the presence of

chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two

molecular ion peaks: one for the molecule containing ³⁵Cl and another, approximately one-third

the intensity, at two mass units higher (M+2) for the molecule containing ³⁷Cl.

Expected Molecular Ion:

M⁺ (C₆H₇³⁵ClN₂): m/z = 142.03

[M+2]⁺ (C₆H₇³⁷ClN₂): m/z = 144.03

Table 4: Major Fragments in the EI Mass Spectrum of 4-Chlorophenylhydrazine

m/z Proposed Fragment Causality

142/144 [C₆H₇ClN₂]⁺ Molecular Ion (M⁺)

111/113 [C₆H₄Cl]⁺

Loss of the hydrazine radical (-

NHNH₂) from the molecular

ion.

77 [C₆H₅]⁺
Loss of chlorine from the

[C₆H₄Cl]⁺ fragment.

75 [C₅H₃Cl]⁺

Rearrangement and loss of

HCN from the [C₆H₄Cl]⁺

fragment.

Diagram: Proposed MS Fragmentation Pathway
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[C₆H₇ClN₂]⁺˙
m/z = 142/144

[C₆H₄Cl]⁺
m/z = 111/113

- •NHNH₂

[C₆H₅]⁺
m/z = 77

- Cl

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for 4-chlorophenylhydrazine.

Summary and Conclusion
The combination of NMR, IR, and MS provides a definitive analytical profile for 4-
chlorophenylhydrazine. NMR spectroscopy elucidates the precise arrangement of hydrogen

and carbon atoms, IR spectroscopy confirms the presence of key functional groups (N-H, C-Cl,

aromatic ring), and mass spectrometry verifies the molecular weight and provides structural

clues through fragmentation analysis. This multi-technique approach ensures the confident

identification and quality control of 4-chlorophenylhydrazine in any research or industrial

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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